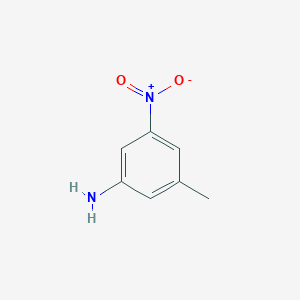
4-(Pyrimidin-5-yl)benzoic acid
Übersicht
Beschreibung
The compound 4-(Pyrimidin-5-yl)benzoic acid is a chemical entity that can be associated with various chemical reactions and has potential applications in the synthesis of complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related pyrimidinyl benzoic acids often involves the use of precursors that can undergo ring closure or substitution reactions to form the desired pyrimidine ring. For instance, a novel approach to synthesize 2-(pyrimidin-2-yl)benzoic acids is described, which involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to target the 5-position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a pyrazolopyrimidinone derivative . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict various properties of the molecules . These methods would be applicable to determine the molecular structure of this compound and to understand its electronic configuration.
Chemical Reactions Analysis
Compounds containing the pyrimidinyl benzoic acid moiety can participate in various chemical reactions. For example, they can be used as ligands in the formation of metal-organic frameworks (MOFs), as seen with derivatives of pyridinyl benzoic acids . These reactions often involve coordination with metal ions to form complex structures. The reactivity of this compound in such contexts would likely be influenced by the electronic properties of the pyrimidine ring and the carboxylic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinyl benzoic acids can be inferred from related compounds. For instance, the solvatochromic and thermochromic properties of MOFs constructed with pyridinyl benzoic acid ligands suggest that substituents on the benzoic acid ring can significantly affect the interaction with solvents and response to temperature changes . Additionally, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acid indicate that these compounds can serve as efficient light-harvesting chromophores . These findings suggest that this compound may also exhibit unique optical and thermal properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed regioselective synthesis protocols for polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, utilizing solvent-free conditions for efficient yields. This approach highlights the versatility of pyrimidinyl benzoic acids in synthesizing complex heterocyclic compounds (Quiroga et al., 2007). Similarly, the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid has been optimized, showcasing its importance in the preparation of molecular fragments of orexin Filorexant (Liu et al., 2020).
Antitumor and Antifolate Activities
Substituted pyrimidin-2-yl benzoic acids have been synthesized as dual inhibitors of key enzymes in cancer cell proliferation, demonstrating significant antitumor potential. This includes the development of compounds that inhibit both dihydrofolate reductase and thymidylate synthase, suggesting the therapeutic potential of these derivatives in cancer treatment (Gangjee et al., 2005; Gangjee et al., 2007).
Luminescent Materials
The coordination polymer based on 4-(pyrimidin-5-yl)benzoic acid demonstrates high thermal and chemical stability and has been identified as a visual multiresponsive luminescent probe for detecting various pollutant anions. This highlights its potential application in environmental monitoring and sensor technology (Chen et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action:
The primary target of 4-(Pyrimidin-5-yl)benzoic acid is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action:
This compound likely interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the Z-ring, which is essential for cytokinesis. As a result, bacterial cells cannot complete cell division, leading to cell death .
Biochemical Pathways:
The affected pathway is bacterial cell division. By inhibiting FtsZ, this compound disrupts the formation of the Z-ring, preventing septum formation and bacterial daughter cell separation. Downstream effects include cell elongation, filamentation, and eventual cell lysis .
Pharmacokinetics:
Result of Action:
At the molecular level, the compound’s action leads to abnormal bacterial cell morphology, impaired division, and reduced viability. Cellular effects include elongated cells, filamentation, and cell wall defects. Ultimately, bacterial growth is inhibited .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the efficacy and stability of this compound. For instance, variations in pH may affect its solubility and bioavailability. Stability studies under different conditions are essential to optimize its therapeutic use .
Eigenschaften
IUPAC Name |
4-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKADQVSXLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400504 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216959-91-0 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)


![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)





![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)
